molecular formula C6H11NO2 B1297299 2-(Pyrrolidin-1-yl)acetic acid CAS No. 37386-15-5

2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299
CAS No.: 37386-15-5
M. Wt: 129.16 g/mol
InChI Key: IPXNXMNCBXHYLQ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)acetic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to an acetic acid moiety. This compound is known for its versatile applications in organic synthesis and its role as a building block in the development of various bioactive molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. These interactions can modulate enzyme activity, leading to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell growth and differentiation, leading to changes in cell proliferation and differentiation rates. Furthermore, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cell death and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the cellular effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)acetic acid typically involves the reaction of pyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-1-yl)acetic acid is unique due to its combination of the pyrrolidine ring and acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNXMNCBXHYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328861
Record name pyrrolidin-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37386-15-5
Record name pyrrolidin-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37386-15-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solution of ethyl 2-(pyrrolidin-1-yl)acetate (2 g, 12.7 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 91% yield (1.5 g). LC-MS (ESI): Calculated mass: 129.1; Observed mass 130.1 [M+H+] (rt: 0.26 min).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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